L-Leucinol-Derived Ligand Achieves 97% ee in Cu-Catalyzed Asymmetric Conjugate Addition
A bis(NHC) ligand precursor incorporating L-leucinol as the chiral element, when used in a Cu-catalyzed asymmetric conjugate addition reaction of 2-cyclohexen-1-one with diethylzinc, produced the (R)-3-ethylcyclohexanone product with an enantiomeric excess (ee) of 97% [1]. This high level of stereocontrol is directly attributed to the specific stereochemistry and steric influence of the leucinol-derived hydroxyamide side arm [1]. The performance of ligands derived from other amino alcohols, such as L-valinol or L-phenylalaninol, would differ due to variations in side-chain sterics, but direct comparative data for this specific reaction are not available in the referenced source.
| Evidence Dimension | Enantioselectivity in Cu-catalyzed conjugate addition |
|---|---|
| Target Compound Data | 97% ee for (R)-3-ethylcyclohexanone |
| Comparator Or Baseline | (R)-leucinol-derived ligand: 97% ee for (S)-product; other amino alcohols not directly compared in this study |
| Quantified Difference | Not directly comparable; baseline is racemic ligand, which would yield 0% ee |
| Conditions | Reaction of 2-cyclohexen-1-one with Et2Zn, catalyzed by Cu(hfacac)(btmsa) and (rac; S,S)-L1 ligand precursor |
Why This Matters
This high enantioselectivity demonstrates L-leucinol's value in creating chiral ligands for synthesizing enantiopure pharmaceuticals, where even small differences in ee can impact drug efficacy and regulatory approval.
- [1] Yamamoto, Y., et al. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. Catalysts, 9(9), 780. https://doi.org/10.3390/catal9090780 View Source
